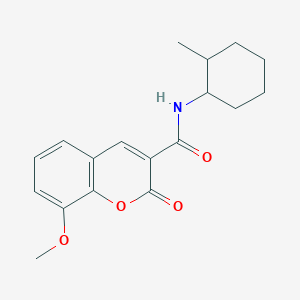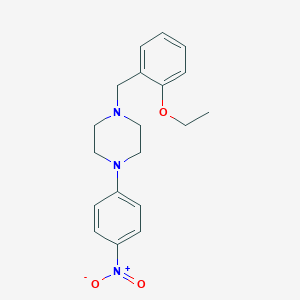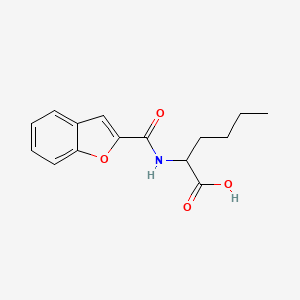![molecular formula C20H24N4O3 B5180409 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5180409.png)
2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines can be synthesized via reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . In addition, 1,3,4-thiadiazoles and 1,3-thiazoles can be acquired in a decent yield via the reaction of substituted thiourea with the appropriate hydrazonoyl chlorides and halogenated ketenes .
Molecular Structure Analysis
The molecular formula of pyrazolo[1,5-a]pyrimidines is C6H5N3 . They form the central core of a variety of more complex chemical compounds .
Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .
Physical And Chemical Properties Analysis
The molar mass of pyrazolo[1,5-a]pyrimidines is 119.127 g·mol−1 . More specific physical and chemical properties for “2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine” are not available in the sources I found.
Applications De Recherche Scientifique
Cancer Therapeutics: CDK2 Inhibition
Compounds with the pyrazolo[1,5-a]pyrimidine scaffold, such as the one , have been investigated for their potential as CDK2 inhibitors . CDK2 is a critical protein involved in cell cycle regulation, and its inhibition can halt the proliferation of cancer cells. These compounds have shown significant cytotoxic activities against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116), with IC50 values in the nanomolar range . This suggests a promising avenue for the development of new anticancer drugs.
Antimicrobial Activity
Pyrimidine derivatives exhibit a broad spectrum of biological activities, including antimicrobial properties . The structural framework of pyrazolo[1,5-a]pyrimidine has been utilized to synthesize new molecules with potential efficacy against pathogenic microorganisms. This is particularly important in the context of rising antibiotic resistance, necessitating the discovery of novel antimicrobial agents .
Fluorescence Imaging
The pyrazolo[1,5-a]pyrimidine core has been noted for its fluorescence properties , which include high quantum yields and excellent photostability . This makes it a valuable tool for biological applications such as fluorescence imaging, where it can be used to track and visualize biological processes in real-time .
Drug Design and Development
The pyrazolo[1,5-a]pyrimidine moiety is a common feature in the structure of several drugs, including indiplon, zaleplon, presatovir, dinaciclib , and anagliptin . Its versatility in drug design stems from its ability to interact with various biological targets, providing a platform for the development of new medications with diverse therapeutic effects .
Enzymatic Inhibitory Activity
In addition to CDK2, compounds based on the pyrazolo[1,5-a]pyrimidine scaffold have been evaluated for their enzymatic inhibitory activity against other critical enzymes involved in disease pathogenesis . This highlights the potential for these compounds to serve as lead structures in the design of enzyme inhibitors for therapeutic purposes .
ADMET Profiling
The pyrazolo[1,5-a]pyrimidine derivatives have been subjected to in silico ADMET studies to predict their pharmacokinetic properties . ADMET profiling is crucial for assessing the drug-likeness and potential side effects of new compounds, ensuring that they have suitable characteristics for further development as pharmaceuticals .
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound fits into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to apoptosis (programmed cell death) within cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For example, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
Orientations Futures
Propriétés
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-13-11-18(23-7-9-27-10-8-23)24-20(21-13)14(2)19(22-24)15-5-6-16(25-3)17(12-15)26-4/h5-6,11-12H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNKFWKGBVKVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,6-difluorobenzyl)benzamide](/img/structure/B5180333.png)
![4-methyl-6-[(2-quinolinylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5180340.png)
![5-({[2-(diethylamino)ethyl]amino}methylene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5180365.png)
![4-butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5180381.png)
![N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B5180397.png)

![4-chloro-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5180408.png)

![dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate](/img/structure/B5180426.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-phenylethyl)benzoyl]piperazine](/img/structure/B5180441.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-thiophenecarboxamide](/img/structure/B5180447.png)
